molecular formula C20H18N6O2 B2901559 2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methylphenyl)acetamide CAS No. 892467-17-3

2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B2901559
CAS No.: 892467-17-3
M. Wt: 374.404
InChI Key: PLBKXBOOJHBCOD-UHFFFAOYSA-N
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Description

2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique triazolopyrimidine core, which is substituted with a benzyl group at the 3-position and an oxo group at the 7-position. Additionally, it has an acetamide moiety attached to the triazolopyrimidine ring, with a 4-methylphenyl group as a substituent on the nitrogen atom of the acetamide.

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors

Mode of Action

It is known that the compound can undergo various reactions, including free radical reactions . The compound may interact with its targets through similar mechanisms, leading to changes in the targets’ function.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets enzymes involved in a particular metabolic pathway, it could potentially inhibit or enhance the pathway

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For instance, if the compound inhibits a particular enzyme, it could lead to a decrease in the production of certain metabolites

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by the cyclization of appropriate precursors, such as 3-amino-1,2,4-triazole and a suitable aldehyde or ketone.

    Benzylation: The triazolopyrimidine intermediate is then benzylated at the 3-position using benzyl bromide in the presence of a base such as potassium carbonate.

    Oxidation: The benzylated triazolopyrimidine is oxidized to introduce the oxo group at the 7-position. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

    Acetamide Formation: The final step involves the acylation of the triazolopyrimidine derivative with 4-methylphenylacetyl chloride in the presence of a base like triethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial purposes.

Chemical Reactions Analysis

Types of Reactions

2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The benzyl and 4-methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different substituents on the benzyl or 4-methylphenyl groups.

Scientific Research Applications

2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methylphenyl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(4-chlorophenyl)acetamide: Similar structure with a chlorine substituent instead of a methyl group.

    2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(4-fluorophenyl)acetamide: Similar structure with a fluorine substituent instead of a methyl group.

    2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(4-nitrophenyl)acetamide: Similar structure with a nitro group instead of a methyl group.

Uniqueness

The uniqueness of 2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methylphenyl)acetamide lies in its specific substitution pattern and the presence of the 4-methylphenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-14-7-9-16(10-8-14)22-17(27)12-25-13-21-19-18(20(25)28)23-24-26(19)11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBKXBOOJHBCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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